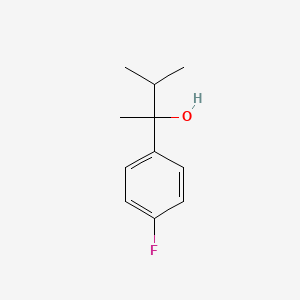
6,6'-(Pentane-1,5-diyl)di(1,3,5-triazine-2,4-diamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- is a chemical compound belonging to the triazine family. It is characterized by the presence of two triazine rings connected by a pentanediyl bridge. This compound is known for its stability and versatility, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines. This process is often carried out using a one-pot, microwave-assisted method in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The triazine rings can undergo substitution reactions with different nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity
Mécanisme D'action
The mechanism by which 1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways that regulate cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-phenyl-: This compound has a phenyl group instead of a pentanediyl bridge, resulting in different chemical properties and applications.
2,4-Diamino-1,3,5-triazine: This simpler triazine derivative is used in various chemical syntheses and industrial applications.
Uniqueness
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- is unique due to its pentanediyl bridge, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
4128-91-0 |
|---|---|
Formule moléculaire |
C11H18N10 |
Poids moléculaire |
290.33 g/mol |
Nom IUPAC |
6-[5-(4,6-diamino-1,3,5-triazin-2-yl)pentyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H18N10/c12-8-16-6(17-9(13)20-8)4-2-1-3-5-7-18-10(14)21-11(15)19-7/h1-5H2,(H4,12,13,16,17,20)(H4,14,15,18,19,21) |
Clé InChI |
WNBGQQIHDLCNBV-UHFFFAOYSA-N |
SMILES canonique |
C(CCC1=NC(=NC(=N1)N)N)CCC2=NC(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


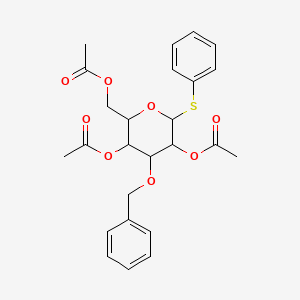


![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)
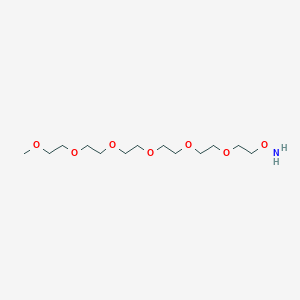
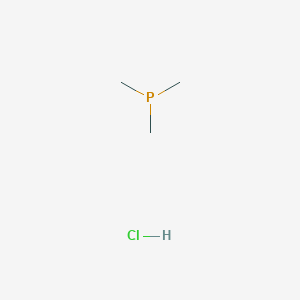
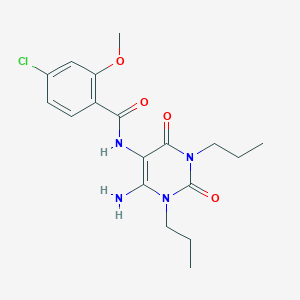

![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)

![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)

